molecular formula C12H13NO3 B2549213 1-(2-Methylpropyl)-2,4-dihydro-1H-3,1-benzoxazin-2,4-dion CAS No. 292139-34-5

1-(2-Methylpropyl)-2,4-dihydro-1H-3,1-benzoxazin-2,4-dion

Katalognummer: B2549213
CAS-Nummer: 292139-34-5
Molekulargewicht: 219.24
InChI-Schlüssel: ZQTLLCOTAWSEHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom of the oxazine ring. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Wissenschaftliche Forschungsanwendungen

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, benzoxazine derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer activities. Additionally, in the industry, benzoxazines are utilized in the production of high-performance polymers and resins due to their excellent thermal and mechanical properties.

Zukünftige Richtungen

The study and application of benzoxazine derivatives is a field of active research, particularly in the development of high-performance resins . The unique properties of these compounds make them interesting targets for further study.

Vorbereitungsmethoden

The synthesis of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminophenol with isobutyric anhydride in the presence of a suitable catalyst can lead to the formation of the desired benzoxazine compound. Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding quinones, while reduction can lead to the formation of amines.

Vergleich Mit ähnlichen Verbindungen

1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be compared with other similar compounds, such as other benzoxazine derivatives. Similar compounds include 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione and 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione. The uniqueness of 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione lies in its specific substitution pattern and the presence of the 2-methylpropyl group, which may confer distinct chemical and biological properties.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves the condensation of 2-amino-2-methylpropanol with phthalic anhydride followed by cyclization to form the benzoxazine ring.", "Starting Materials": [ "2-amino-2-methylpropanol", "Phthalic anhydride", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 2-amino-2-methylpropanol (1.0 eq) in acetic anhydride and add phthalic anhydride (1.0 eq) slowly with stirring.", "Step 2: Heat the reaction mixture to 80-90°C for 2-3 hours until a clear solution is obtained.", "Step 3: Cool the reaction mixture to room temperature and add sodium acetate (1.5 eq) to the mixture.", "Step 4: Add methanol to the mixture and stir for 30 minutes.", "Step 5: Filter the precipitated solid and wash with methanol.", "Step 6: Dissolve the solid in chloroform and reflux for 2-3 hours.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitated solid.", "Step 8: Wash the solid with chloroform and dry in vacuum to obtain 1-(2-methylpropyl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione." ] }

CAS-Nummer

292139-34-5

Molekularformel

C12H13NO3

Molekulargewicht

219.24

IUPAC-Name

1-(2-methylpropyl)-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C12H13NO3/c1-8(2)7-13-10-6-4-3-5-9(10)11(14)16-12(13)15/h3-6,8H,7H2,1-2H3

InChI-Schlüssel

ZQTLLCOTAWSEHN-UHFFFAOYSA-N

SMILES

CC(C)CN1C2=CC=CC=C2C(=O)OC1=O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.